2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline
Description
Properties
CAS No. |
853310-89-1 |
|---|---|
Molecular Formula |
C23H22N2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-pyrrol-1-ylquinoline |
InChI |
InChI=1S/C23H22N2/c1-23(2,3)18-12-10-17(11-13-18)21-16-22(25-14-6-7-15-25)19-8-4-5-9-20(19)24-21/h4-16H,1-3H3 |
InChI Key |
HVBHVQFYNAMMKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Skraup Synthesis
The classical Skraup reaction involves condensation of aniline derivatives with glycerol under acidic conditions. For example, 7-hydroxyquinolin-2-one—a precursor for fused quinoline systems—is synthesized via this method. A modified approach substitutes glycerol with 2-chloroquinoline derivatives, enabling direct functionalization at the 4-position. Typical conditions include sulfuric acid as a catalyst and nitrobenzene as an oxidizing agent, yielding 60–75% of the quinoline core.
Intramolecular Cyclization
Advanced routes leverage intramolecular cyclization to improve regioselectivity. For instance, 2-(2-acetylphenyl)isoindoline-1,3-dione undergoes base-catalyzed cyclization in DMF at 80–90°C, forming 2-(4-oxo-1,4-dihydroquinolin-2-yl)benzoic acid in 74% yield. This method minimizes byproducts compared to the Skraup synthesis.
Table 1: Comparison of Quinoline Core Synthesis Methods
| Method | Reactants | Conditions | Yield | Source |
|---|---|---|---|---|
| Skraup Synthesis | Aniline, glycerol | , 180°C | 60–75% | |
| Intramolecular Cyclization | 2-Acetylphenyl isoindoline | , DMF, 80°C | 74% |
| Method | Key Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl, amines | 50°C, 2 h | 40–60% | |
| Multicomponent Reaction | Fe(ClO), butane-2,3-dione | DMF, 50°C | 40% |
Functionalization with the 4-Tert-Butylphenyl Group
The tert-butylphenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling:
Friedel-Crafts Alkylation
Reacting the pyrroloquinoline intermediate with tert-butylbenzene in the presence of (10 mol%) at 80°C for 6 hours achieves 65–70% yield. However, dimer impurities (0.2–1.5%) may form, necessitating silica gel chromatography for purification.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 4-tert-butylphenylboronic acid with brominated pyrroloquinoline derivatives offers superior regiocontrol. Using (5 mol%) in DMA at 90°C for 12 hours yields 62% of the target compound.
Table 3: tert-Butylphenyl Attachment Methods
Optimization and Industrial Scalability
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Properties
Quinoline derivatives, including 2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline, have been investigated for their antiviral activities. Research indicates that quinoline compounds exhibit effectiveness against a range of viruses such as the human immunodeficiency virus and herpes virus. The structural diversity of quinoline allows for modifications that can enhance antiviral efficacy .
Anticancer Activity
The quinoline scaffold has been associated with anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves interference with DNA replication and cell cycle progression, making it a promising area for further exploration in cancer therapeutics .
Antibacterial and Antifungal Activities
Quinoline derivatives, including our compound of interest, have been noted for their antibacterial and antifungal properties. The presence of the pyrrole moiety in the structure may enhance these biological activities by facilitating interactions with microbial targets .
Material Science Applications
Fluorescent Probes
Compounds similar to this compound have been developed as fluorescent probes for detecting heavy metals such as mercury. These probes utilize mechanisms like excited-state intramolecular proton transfer (ESIPT) to provide sensitive detection capabilities in biological systems, demonstrating their utility in environmental monitoring .
Sensor Development
The ability of quinoline derivatives to form complexes with metal ions positions them well for use in sensor technologies. Their fluorescence properties can be harnessed to create sensors that detect specific ions in various environments, contributing to advancements in analytical chemistry .
Environmental Monitoring Applications
Detection of Heavy Metals
The compound has potential applications as a chemosensor for toxic heavy metals. Its design allows for selective binding to specific ions, which can be quantified through fluorescence changes. This application is crucial for environmental safety, particularly in assessing water quality and pollution levels .
Case Study 1: Antiviral Activity
A study examined the antiviral effects of various quinoline derivatives against the herpes simplex virus. Results indicated that modifications to the quinoline structure significantly influenced antiviral potency, highlighting the importance of structural optimization in drug design.
Case Study 2: Fluorescent Probes
Research on a related quinoline-based fluorescent probe demonstrated its effectiveness in detecting mercury ions at low concentrations (detection limit of 0.11 μM). This study illustrated the practical application of quinoline derivatives in real-world scenarios, such as monitoring toxic substances in biological samples .
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Below is a comparative analysis of the target compound and its analogue 3-[2-tert-butyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]quinoline (IQ1) (CAS: Identifier in ), highlighting key structural and functional differences.
Key Observations:
Electronic Properties :
- The target compound’s pyrrole group is electron-rich, which may enhance hole-transport properties in OLEDs, aligning with the double-layer organic thin-film devices described in .
- IQ1’s pyridine group (electron-deficient) could favor electron transport, while its imidazole moiety allows for hydrogen bonding or metal coordination, broadening its utility in medicinal chemistry .
Steric Effects :
- Both compounds incorporate a tert-butyl group, which improves solubility and reduces crystallinity, a critical factor in optimizing thin-film morphology for optoelectronic devices .
Biological Activity
2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline is a heterocyclic organic compound characterized by a quinoline core with a tert-butylphenyl substituent and a pyrrole moiety. The molecular formula for this compound is C19H20N2, with a molecular weight of approximately 288.38 g/mol. This unique structure suggests potential biological activities, particularly in medicinal chemistry, due to the pharmacological properties associated with both quinoline and pyrrole derivatives.
Structural Features
The compound's structure can be summarized as follows:
- Quinoline Core : A bicyclic structure that often exhibits significant biological activity.
- Tert-butylphenyl Group : This bulky substituent may enhance lipophilicity and affect the compound's interaction with biological targets.
- Pyrrole Moiety : Known for its biological relevance, the pyrrole ring can contribute to various pharmacological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The presence of the pyrrole ring is particularly significant in enhancing these antimicrobial effects.
Antiviral Activity
Quinoline-based compounds have shown promise as antiviral agents against various viruses, including HIV and Zika virus . The antiviral mechanisms often involve interference with viral replication processes, making this class of compounds valuable in drug development.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-(1-Pyrrolidinyl)quinoline | Quinoline core with a pyrrolidine group | Antimicrobial properties |
| 2-Aminoquinoline | Amino group at position 2 | Anticancer activity |
| 6-Methylquinoline | Methyl substitution at position 6 | Antioxidant properties |
This table highlights the diversity within the quinoline family while underscoring how the unique combination of tert-butylphenyl and pyrrole groups in this compound may confer distinct biological activities not seen in simpler analogs.
Case Studies and Research Findings
Recent studies have focused on understanding the mechanisms through which quinoline derivatives exert their biological effects. For example:
- A study demonstrated that certain quinoline compounds could inhibit key enzymes involved in bacterial cell wall synthesis, leading to effective antibacterial action .
- Another research effort highlighted the potential of quinoline derivatives as G-quadruplex stabilizers, which could provide a novel approach to cancer treatment by targeting specific DNA structures involved in tumorigenesis .
Q & A
Q. What are the foundational methods for synthesizing 2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-yl)quinoline, and how can experimental efficiency be optimized?
Answer: The synthesis of quinoline derivatives typically involves cyclization reactions (e.g., Friedländer or Skraup syntheses) followed by functionalization. For this compound, key steps include:
- Suzuki-Miyaura coupling to introduce the 4-tert-butylphenyl group.
- Pyrrole substitution via nucleophilic aromatic substitution or transition-metal catalysis.
To optimize efficiency, employ statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, use factorial designs to screen reaction parameters (temperature, catalyst loading, solvent polarity) and identify optimal conditions . Computational tools like quantum chemical reaction path searches (e.g., IRC calculations) can predict intermediates and transition states, narrowing experimental focus .
Q. How should researchers characterize this compound’s structural and electronic properties?
Answer: Standard characterization methods include:
- Spectroscopy:
- ¹H/¹³C NMR to confirm substitution patterns and purity.
- UV-Vis/fluorescence spectroscopy to study electronic transitions (relevant for optoelectronic applications).
- Crystallography: Single-crystal X-ray diffraction resolves 3D geometry and intermolecular interactions (e.g., π-stacking in quinoline cores) .
- Mass spectrometry (HRMS) for molecular weight validation.
For electronic properties, density functional theory (DFT) calculations can predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, aiding in functionalization strategies .
Advanced Research Questions
Q. What mechanistic insights are critical for understanding side reactions during the synthesis of this quinoline derivative?
Answer: Side reactions often arise from:
- Competitive coordination of catalysts (e.g., Pd in cross-coupling), leading to undesired byproducts.
- Thermodynamic vs. kinetic control in cyclization steps, favoring alternative ring closures.
To address this, use in-situ monitoring techniques (e.g., Raman spectroscopy or HPLC-MS) to track reaction pathways. Combine with microkinetic modeling to quantify rate-determining steps and intermediate lifetimes. For example, ICReDD’s feedback loop integrates experimental data with computational simulations to refine mechanistic hypotheses .
Q. How can computational methods guide the design of derivatives with enhanced photophysical properties?
Answer: Leverage time-dependent DFT (TD-DFT) to simulate absorption/emission spectra and identify substituents that modulate band gaps. For instance:
Q. How should researchers resolve contradictions between experimental data and theoretical predictions for this compound?
Answer: Contradictions often stem from:
- Approximations in computational models (e.g., neglect of dispersion forces or solvent effects).
- Experimental artifacts (e.g., impurities, incomplete conversion).
Adopt a multi-method validation framework :
Re-optimize computational parameters (e.g., basis sets, solvent models).
Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, high-purity reagents).
Cross-reference with crystallographic data (e.g., bond lengths/angles) to assess structural accuracy .
ICReDD’s iterative feedback loop between computation and experimentation is a proven strategy for reconciling discrepancies .
Q. What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures?
Answer: For quinoline derivatives, consider:
- High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water).
- Membrane separation technologies (e.g., nanofiltration) to remove low-MW byproducts .
- Recrystallization using solvent pairs (e.g., DCM/hexane) to exploit differences in solubility.
Characterize purity via differential scanning calorimetry (DSC) to detect polymorphic impurities.
Methodological Frameworks
Q. Table 1: Key Methodological Approaches
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
